molecular formula C27H23N3O8 B4953621 (5Z)-5-({3-METHOXY-4-[2-(4-NITROPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-1-(3-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE

(5Z)-5-({3-METHOXY-4-[2-(4-NITROPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-1-(3-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE

Cat. No.: B4953621
M. Wt: 517.5 g/mol
InChI Key: VXRKURLJHHSQDB-JCMHNJIXSA-N
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Description

The compound “(5Z)-5-({3-METHOXY-4-[2-(4-NITROPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-1-(3-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE” is a complex organic molecule that features multiple functional groups, including methoxy, nitrophenoxy, and diazinane trione

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a compound typically involves multiple steps, including the formation of the core diazinane trione structure, followed by the introduction of the methoxy, nitrophenoxy, and other substituents. Common synthetic routes may involve:

    Step 1: Formation of the diazinane trione core through cyclization reactions.

    Step 2: Introduction of the methoxy group via methylation reactions.

    Step 3: Attachment of the nitrophenoxy group through etherification reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The nitrophenoxy group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4).

    Substitution: Sodium hydride (NaH), alkyl halides.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the development of new pharmaceuticals or as a biochemical probe.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the production of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, activation of signaling pathways, or binding to DNA.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-5-({3-METHOXY-4-[2-(4-NITROPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-1-(3-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE: is unique due to its specific combination of functional groups.

    Similar Compounds: Other diazinane trione derivatives, compounds with methoxy and nitrophenoxy groups.

Uniqueness

The uniqueness of this compound lies in its specific structure, which may confer unique chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

(5Z)-5-[[3-methoxy-4-[2-(4-nitrophenoxy)ethoxy]phenyl]methylidene]-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O8/c1-17-4-3-5-20(14-17)29-26(32)22(25(31)28-27(29)33)15-18-6-11-23(24(16-18)36-2)38-13-12-37-21-9-7-19(8-10-21)30(34)35/h3-11,14-16H,12-13H2,1-2H3,(H,28,31,33)/b22-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXRKURLJHHSQDB-JCMHNJIXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C(=CC3=CC(=C(C=C3)OCCOC4=CC=C(C=C4)[N+](=O)[O-])OC)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)N2C(=O)/C(=C\C3=CC(=C(C=C3)OCCOC4=CC=C(C=C4)[N+](=O)[O-])OC)/C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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